![molecular formula C19H22N2O3S B5181234 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5181234.png)
1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzimidazole derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration. 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to inhibit the activity of various enzymes involved in these pathways, including protein kinases, phosphodiesterases, and histone deacetylases.
Biochemical and Physiological Effects:
1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been shown to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease. In addition, 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has several advantages for lab experiments, including its high purity, low toxicity, and good pharmacokinetic properties. 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is also relatively easy to synthesize and can be obtained in large quantities. However, 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has some limitations, including its limited solubility in water and its potential to form aggregates at high concentrations.
Future Directions
There are several future directions for the research on 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. Another direction is to study the mechanism of action of 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole in more detail to better understand its effects on various signaling pathways. Additionally, further optimization of the synthesis method of 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole may lead to the development of new derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole involves the reaction of 4-butoxyaniline with p-toluenesulfonyl chloride in the presence of triethylamine to form the intermediate 4-butoxyphenylsulfonamide. This intermediate is then reacted with 5,6-dimethyl-1H-benzimidazole in the presence of potassium carbonate to form the final product, 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole. The synthesis of 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been optimized to achieve high yields and purity, making it suitable for further research applications.
Scientific Research Applications
1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. 1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
1-(4-butoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-5-10-24-16-6-8-17(9-7-16)25(22,23)21-13-20-18-11-14(2)15(3)12-19(18)21/h6-9,11-13H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOKVGQFLDHXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5181153.png)
![3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5181154.png)
![4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5181190.png)
![3-chloro-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5181194.png)
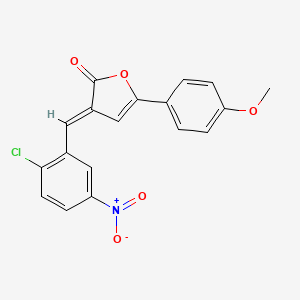
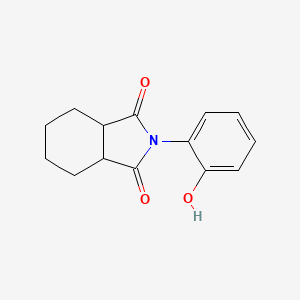
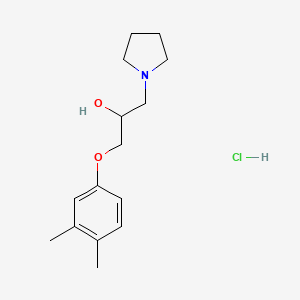
![2-(2-furyl)-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5181221.png)
![2-isopropyl-5-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5181225.png)
![17-[2-(diethylamino)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5181227.png)
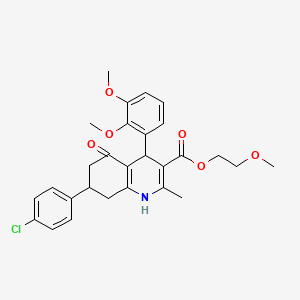
![7-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5181250.png)
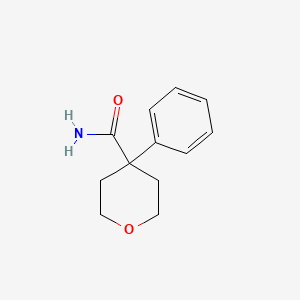
![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclohexylacetamide](/img/structure/B5181258.png)